2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine
Description
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine is a piperazine derivative characterized by a pyrrole-substituted ethyl side chain. Piperazine-based compounds are widely utilized in medicinal chemistry due to their ability to enhance aqueous solubility, bioavailability, and pharmacokinetic profiles . The pyrrole moiety in this compound introduces a heterocyclic aromatic system, which may influence electronic properties, receptor binding, and metabolic stability.
Properties
CAS No. |
95138-18-4 |
|---|---|
Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-(2-pyrrol-1-ylethyl)piperazine |
InChI |
InChI=1S/C10H17N3/c1-2-7-13(6-1)8-3-10-9-11-4-5-12-10/h1-2,6-7,10-12H,3-5,8-9H2 |
InChI Key |
OPQLVFWNSXMSPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CN1)CCN2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine typically involves the reaction of 1-(2-bromoethyl)pyrrole with piperazine under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding piperazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted piperazine and pyrrole derivatives.
Scientific Research Applications
Pharmaceutical Development
2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine has been investigated for its potential as an antimicrobial and anticancer agent. Studies indicate that derivatives of this compound exhibit significant activity against various microbial strains and tumor cell lines.
- Antimicrobial Activity: Research has shown that compounds similar to 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine demonstrate potent antimicrobial effects. For instance, derivatives have been tested against Staphylococcus aureus, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.
- Antitumor Activity: The compound's interaction with sigma receptors has been linked to antiproliferative effects in cancer cells. Agonists targeting these receptors can induce cytotoxicity in resistant tumors, suggesting a promising avenue for therapeutic development.
Biological Research
The biological significance of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine extends to its potential roles in neuropharmacology. Its structural characteristics allow it to interact with various biological targets, influencing cellular pathways related to proliferation and apoptosis.
- Mechanism of Action: The compound may modulate the activity of specific receptors or enzymes involved in critical cellular processes. For example, its ability to inhibit PD-1/PD-L1 interactions suggests potential immunomodulatory effects that could enhance T-cell responses against tumors.
Material Science
Beyond biological applications, 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine is being explored in material science for its role as an intermediate in the synthesis of novel materials. Its unique structure allows for the development of polymers with specific properties suitable for various applications.
Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial properties of various derivatives of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine against common pathogens. Results indicated that certain derivatives exhibited MIC values significantly lower than conventional antibiotics, highlighting their potential as effective antimicrobial agents.
Case Study: Antitumor Activity
In vitro studies assessed the antiproliferative effects of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine on multiple cancer cell lines. The compound demonstrated significant cytotoxicity, particularly in sigma receptor-expressing tumors, suggesting a mechanism involving receptor-mediated signaling pathways.
Mechanism of Action
The mechanism of action of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Piperazine derivatives exhibit diverse pharmacological activities based on their substituents. Below is a comparative analysis of 2-[2-(1H-Pyrrol-1-yl)ethyl]piperazine with key analogs:
Physicochemical Properties
- Solubility : Piperazine’s basic nitrogen improves aqueous solubility, but pyrrole’s hydrophobicity may reduce it compared to polar substituents (e.g., methoxy or hydroxyl groups) .
- Metabolic Stability : Pyrrole’s aromaticity may resist oxidative metabolism better than aliphatic chains (e.g., ethylenediamine derivatives) .
Biological Activity
2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structural Overview
The compound features a piperazine core linked to a pyrrole moiety, which is known for its diverse biological activities. The molecular formula is , with a molecular weight of approximately 162.23 g/mol. The unique combination of these functional groups suggests potential interactions with various biological targets.
1. Antipsychotic Potential
Research has indicated that piperazinyl derivatives, including those similar to 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine, exhibit significant affinity for dopamine (D2) and serotonin (5-HT1A) receptors. A study reported that certain pyrrole Mannich bases showed promise as antipsychotic agents by inhibiting the conditioned avoidance response (CAR) in rats without causing extrapyramidal side effects, suggesting a favorable safety profile for compounds with similar structures .
2. Neuroprotective Effects
Compounds containing pyrrole have been shown to protect neuronal cells against oxidative stress. In vitro studies demonstrated that derivatives of pyrrole could inhibit neurotoxic effects in human astrocytoma cells and neuronal cells, indicating their potential as neuroprotective agents .
3. Antimicrobial Activity
Pyrrole derivatives have also exhibited antimicrobial properties. A recent study highlighted the antibacterial activity of pyrrole-based compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This suggests that 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine may possess similar antimicrobial efficacy.
The biological activities of 2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine can be attributed to its ability to modulate neurotransmitter systems and interact with various receptors:
- Dopamine Receptors : The compound's structural similarity to known D2 receptor ligands suggests it may act as an antagonist or partial agonist at these sites.
- Serotonin Receptors : Its interaction with 5-HT1A receptors may contribute to its neuroprotective and anxiolytic effects.
- Antimicrobial Mechanisms : The presence of the pyrrole ring may enhance membrane permeability, allowing the compound to disrupt bacterial cell integrity.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
